

Application Notes and Protocols for FPL 14294 in Experimental Rat Models

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Compound of Interest

Compound Name: *Fpl 14294*

Cat. No.: *B1673591*

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Introduction

FPL 14294 is a potent and selective cholecystokinin-A (CCK-A) receptor agonist. It is an analog of the C-terminal octapeptide of cholecystokinin (CCK-8) with enhanced metabolic stability, making it a valuable tool for investigating the role of the CCK-A receptor in various physiological processes, particularly in the regulation of food intake and satiety.^[1] These application notes provide detailed protocols for the experimental use of **FPL 14294** in rat models to assess its anorectic effects.

Mechanism of Action

FPL 14294 exerts its biological effects by binding to and activating the CCK-A receptor, a G protein-coupled receptor (GPCR). The activation of the CCK-A receptor is known to play a crucial role in satiety signaling. Upon binding of **FPL 14294**, the CCK-A receptor can couple to multiple G protein subtypes, including Gq, Gs, and Gi, initiating downstream intracellular signaling cascades.^{[2][3][4]} The Gq pathway, in particular, is a key mediator of CCK's effects on satiety. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.^[2] These signaling events in vagal afferent neurons are believed to transmit satiety signals to the brain.

Data Presentation

In Vivo Activity of FPL 14294 in Rats

Parameter	FPL 14294	CCK-8	Reference
Anorectic Activity (Intranasal)	Active at 5 µg/kg	Inactive at doses up to 500 µg/kg	
Potency in Inhibiting 3-h Feeding (21-h fasted rats)	>200 times more potent than CCK-8	-	
Receptor Specificity	Anorectic activity inhibited by CCK-A antagonist (MK-329)	-	
Receptor Specificity	Anorectic activity not inhibited by CCK-B antagonist (L-365,260)	-	

Experimental Protocols

Protocol 1: Assessment of Anorectic Effects of FPL 14294 via Intranasal Administration in Fasted Rats

Objective: To evaluate the dose-dependent effect of intranasally administered **FPL 14294** on food intake in fasted rats.

Materials:

- Male Sprague-Dawley rats (250-300g)
- **FPL 14294**
- Vehicle (e.g., sterile saline)
- Standard rat chow pellets

- Apparatus for intranasal administration (micropipette or specialized device)
- Metabolic cages for individual housing and food intake measurement
- Scale for weighing rats and food

Procedure:

- Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate them to the environment and handling. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Fasting: Approximately 21 hours prior to the experiment, remove all food from the cages. Water should remain available ad libitum.
- Drug Preparation: Prepare solutions of **FPL 14294** in the vehicle at the desired concentrations for intranasal administration. A typical dose to observe anorectic effects is 5 µg/kg.
- Drug Administration:
 - Gently restrain the rat.
 - Using a micropipette or a specialized intranasal delivery device, administer the prepared **FPL 14294** solution or vehicle to the nares of the rat. The volume should be kept low (typically 5-10 µL per nostril) to prevent the solution from being aspirated into the lungs.
- Food Presentation and Measurement:
 - Immediately after drug administration, provide a pre-weighed amount of standard rat chow.
 - Measure the cumulative food intake at regular intervals (e.g., 30, 60, 120, and 180 minutes) by weighing the remaining food.
- Data Analysis: Calculate the food intake (in grams) for each rat at each time point. Compare the food intake between the **FPL 14294**-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Anorectic Effects of FPL 14294 via Intraperitoneal Injection in Fasted Rats

Objective: To determine the dose-response relationship of intraperitoneally administered **FPL 14294** on food consumption in fasted rats.

Materials:

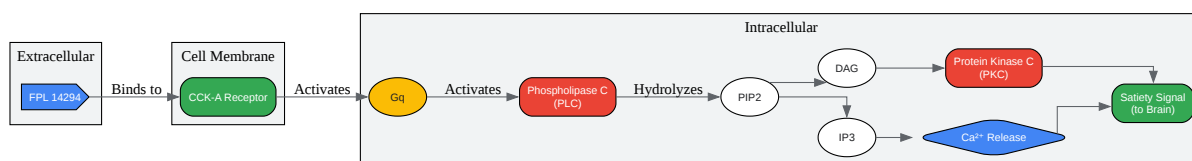
- Male Sprague-Dawley rats (250-300g)
- **FPL 14294**
- Vehicle (e.g., sterile saline)
- Standard rat chow pellets
- Syringes and needles (23-25 gauge) for intraperitoneal injection
- Metabolic cages
- Scale

Procedure:

- Acclimation and Fasting: Follow the same procedures as described in Protocol 1.
- Drug Preparation: Prepare sterile solutions of **FPL 14294** in the vehicle at various concentrations to achieve the desired dose range.
- Drug Administration:
 - Gently restrain the rat.
 - Administer the prepared **FPL 14294** solution or vehicle via intraperitoneal (IP) injection. The injection site should be in the lower abdominal quadrant, taking care to avoid the bladder and internal organs. The injection volume should typically not exceed 10 ml/kg.

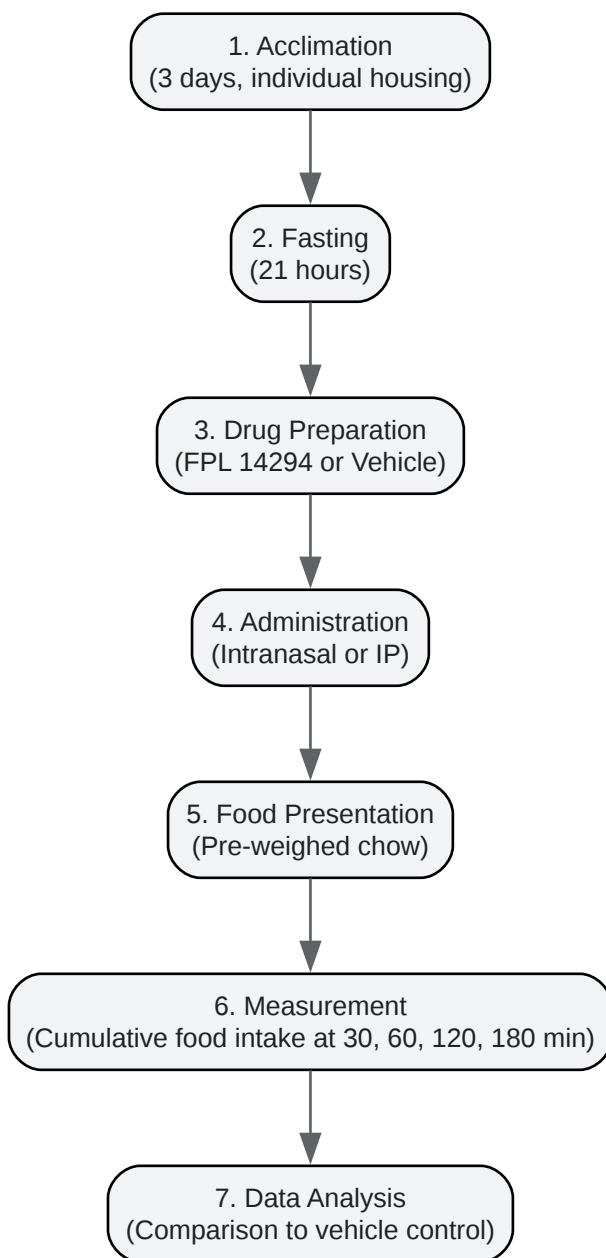
- Food Presentation and Measurement: Follow the same procedure as described in Protocol 1.
- Data Analysis: Analyze the data as described in Protocol 1 to determine the dose-dependent anorectic effects of **FPL 14294**.

Signaling Pathways and Experimental Workflows



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Caption: **FPL 14294** signaling via the CCK-A receptor and Gq pathway.



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References

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